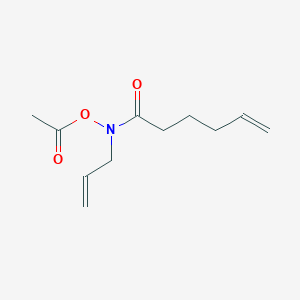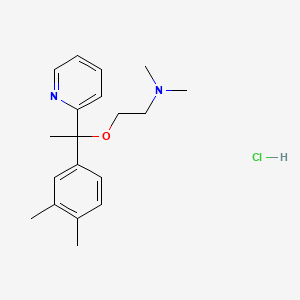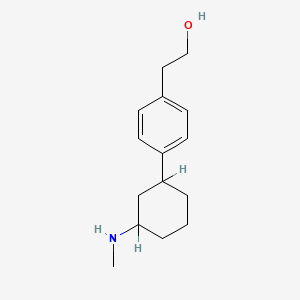
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester is an organic compound with a complex structure that includes a benzoic acid core, an aminosulfonyl group, an ethoxy group, and an isopropyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester typically involves multiple steps, starting from benzoic acid derivatives. The introduction of the aminosulfonyl group can be achieved through sulfonation followed by amination. The ethoxy group is introduced via an etherification reaction, and the esterification with isopropyl alcohol completes the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the consistency and quality of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the aminosulfonyl group to other functional groups.
Substitution: The ethoxy and ester groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various esters or ethers.
Applications De Recherche Scientifique
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the ester and ethoxy groups can influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2-(aminosulfonyl)-, 1-methylethyl ester
- Benzoic acid, ethyl ester
- 2-Amino-5-methylbenzoic acid
Uniqueness
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester is unique due to the presence of both the aminosulfonyl and ethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a combination of functional groups that can be exploited for specific applications in research and industry.
Propriétés
Numéro CAS |
74131-21-8 |
|---|---|
Formule moléculaire |
C12H17NO5S |
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
propan-2-yl 5-ethoxy-2-sulfamoylbenzoate |
InChI |
InChI=1S/C12H17NO5S/c1-4-17-9-5-6-11(19(13,15)16)10(7-9)12(14)18-8(2)3/h5-8H,4H2,1-3H3,(H2,13,15,16) |
Clé InChI |
CBSWZBYUZHMHTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)




![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)

![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)

![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)
